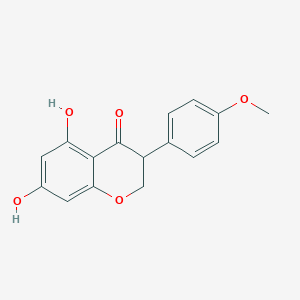

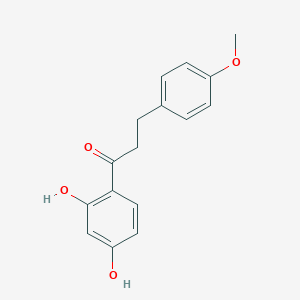

2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone

Descripción general

Descripción

“2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” is a chemical compound1. However, there is limited information available about this specific compound.

Synthesis Analysis

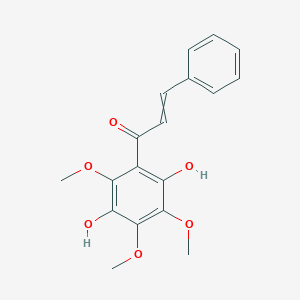

The synthesis of “2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” is not explicitly mentioned in the available resources. However, similar compounds have been synthesized from endolichenic fungi2.Molecular Structure Analysis

The molecular structure of “2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” is not directly available. However, databases like IMPPAT provide 2D and 3D chemical structures for a vast number of phytochemicals3.Chemical Reactions Analysis

The specific chemical reactions involving “2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” are not detailed in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” are not directly available. However, databases like IMPPAT provide physicochemical properties, drug-likeness based on multiple scoring schemes, and predicted Absorption, Distribution, Metabolism, Excretion and Toxicity (ADMET) properties for a vast number of phytochemicals3.Aplicaciones Científicas De Investigación

Organophosphorus Compound Synthesis

2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone has been utilized in the synthesis of organophosphorus compounds. For example, Lawesson's Reagent, an organophosphorus compound, was reacted with aromatic dihydroxy compounds including 2',4'-dihydroxy-3-(p-methoxyphenyl)-propiophenone, leading to the formation of 1,3,2-dioxaphospholane-2-sulfide derivatives. These derivatives are important in various chemical reactions and applications (Shabana, Osman, & Atrees, 1994).

Photochemical Synthesis

The compound has been involved in photochemical synthesis studies. For example, research demonstrated its transformation under irradiation to other chemical structures, revealing its potential in photochemistry and materials science (Diaz-Mondejar & Miranda, 1982).

Pharmaceutical Intermediates

It has been used as a pharmaceutical intermediate. A study showed the synthesis of a pharmaceutical compound using 2',4'-dihydroxy-3-(p-methoxyphenyl)-propiophenone, demonstrating its utility in the development of new pharmaceuticals (Yu Ma, 2000).

Structural and Spectral Analysis

The compound has been the subject of structural and spectral analysis in research. Studies have investigated its structural and electronic properties, providing insights into its potential applications in materials science and chemistry (H., Thirumalaikumar, Muthu, Basha Asif, & Irfan, 2021).

Chromatographic Applications

It has been used in chromatography as a sensitive and applicable reagent for detecting metal ions, showcasing its analytical applications (Dhar, Pandita, & Jain, 1978).

Semisynthesis of Natural Compounds

The compound has been involved in the semisynthesis of natural methoxylated propiophenones, demonstrating its role in synthetic organic chemistry and natural product synthesis (Joshi, Sharma, & Sinha, 2005).

Safety And Hazards

The specific safety and hazards of “2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” are not detailed in the available resources. However, it’s important to note that some fragrance compounds can cause irritation and negative reactions1.

Direcciones Futuras

The future directions of research on “2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” are not specified in the available resources. However, endolichenic fungi, which produce similar compounds, are considered strategically significant medicinal microresources for the discovery of pharmaceutical lead compounds in the medicinal industry2.

Please note that this analysis is based on the available resources and there might be more recent studies or data not included here. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.

Propiedades

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-20-13-6-2-11(3-7-13)4-9-15(18)14-8-5-12(17)10-16(14)19/h2-3,5-8,10,17,19H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIXVXRRHPHWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342075 | |

| Record name | 2',4'-dihydroxy-3-(p-methoxyphenyl)-propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone | |

CAS RN |

93435-21-3 | |

| Record name | 2',4'-dihydroxy-3-(p-methoxyphenyl)-propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.